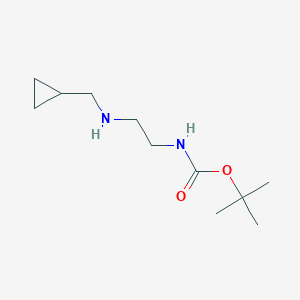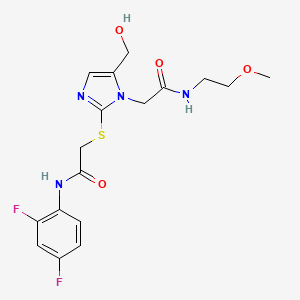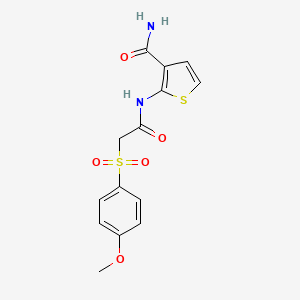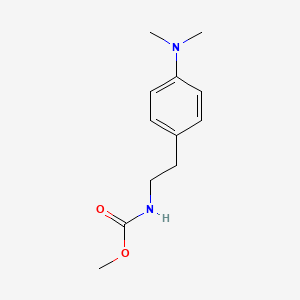![molecular formula C19H15ClN2O4 B2753985 1-[(3-chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 898419-08-4](/img/structure/B2753985.png)
1-[(3-chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound that features a pyrazine ring substituted with a chlorophenylmethyl group and a dihydrobenzodioxin moiety
Applications De Recherche Scientifique
1-[(3-chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Méthodes De Préparation
The synthesis of 1-[(3-chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenylmethyl group: This step often involves a Friedel-Crafts alkylation reaction using a chlorophenylmethyl halide and a Lewis acid catalyst.
Attachment of the dihydrobenzodioxin moiety: This can be accomplished through a nucleophilic substitution reaction, where the pyrazine ring is reacted with a dihydrobenzodioxin derivative.
Industrial production methods may involve optimizing these steps for higher yields and purity, using scalable reaction conditions and efficient purification techniques.
Analyse Des Réactions Chimiques
1-[(3-chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-[(3-chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione can be compared with other similar compounds, such as:
1-[(3-Chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine: Lacks the dione functionality, which may affect its reactivity and applications.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione: Lacks the chlorophenylmethyl group, which may influence its biological activity and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c20-14-3-1-2-13(10-14)12-21-6-7-22(19(24)18(21)23)15-4-5-16-17(11-15)26-9-8-25-16/h1-7,10-11H,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWIMCKFLALFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=CN(C(=O)C3=O)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-methoxyphenyl)-3-methyl-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2753904.png)

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-{1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}acetamide](/img/structure/B2753908.png)
![methyl 4-(2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2753915.png)
![4-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine](/img/structure/B2753916.png)

![Ethyl 2-amino-6-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2753918.png)

![4-tert-butyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2753922.png)
![2-(1-methyl-1H-indol-3-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2753923.png)
![3-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2753924.png)
![3-[(2,4-Dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2753925.png)
